molecular formula C16H13FN2OS B6507669 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 900867-28-9

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No. B6507669
CAS RN: 900867-28-9
M. Wt: 300.4 g/mol
InChI Key: UDJONPPUYWKPHL-UHFFFAOYSA-N
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Description

“N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a fluorobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzothiazole ring substituted at the 2-position with an amide group. The amide would be derived from 4-fluorobenzoic acid .


Chemical Reactions Analysis

As a benzothiazole derivative, this compound could potentially undergo electrophilic substitution reactions. The amide group might be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the amide group could influence properties like polarity, solubility, and stability .

Scientific Research Applications

NBD-F has been used in a variety of scientific research applications. It has been used in fluorescence microscopy to study the structure and function of proteins, as well as to monitor the activity of enzymes and other proteins. Additionally, NBD-F has been used in flow cytometry to detect and quantify cells, and in N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide to separate and analyze cell populations. NBD-F has also been used to study the interactions between proteins and other molecules, as well as to study the structure and function of DNA.

Mechanism of Action

The mechanism of action of NBD-F is based on its ability to absorb light of a specific wavelength and then emit light of a different wavelength. When NBD-F is exposed to light of a specific wavelength, it absorbs the light energy and then emits light of a different wavelength. This emitted light can then be detected and used to study the structure and function of proteins, as well as to monitor the activity of enzymes and other proteins.
Biochemical and Physiological Effects
NBD-F has been shown to have a wide range of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, NBD-F has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. NBD-F has also been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.

Advantages and Limitations for Lab Experiments

The advantages of using NBD-F for lab experiments include its high fluorescence intensity, its stability in aqueous solutions, and its low toxicity. Additionally, NBD-F is relatively inexpensive and can be synthesized in a relatively short amount of time. However, one limitation of NBD-F is that it can be difficult to detect in the presence of other fluorescent dyes.

Future Directions

Future research on NBD-F could focus on its use in the development of diagnostic tools and therapeutics. Additionally, further research could be conducted on its potential applications in the fields of biotechnology and nanotechnology. Additionally, research could be conducted to explore the potential of using NBD-F as a fluorescent label in the study of proteins and other molecules. Furthermore, further research could be conducted to investigate the potential of using NBD-F as a fluorescent label in the study of DNA. Finally, further research could be conducted to explore the potential of using NBD-F as a fluorescent label in the study of cell signaling.

Synthesis Methods

NBD-F is synthesized from 4-fluorobenzamide and 1,3-benzothiazol-2-yl 4,7-dimethyl-1-oxide. The synthesis of NBD-F involves the reaction of 4-fluorobenzamide with 1,3-benzothiazol-2-yl 4,7-dimethyl-1-oxide in aqueous acetonitrile. The reaction is catalyzed by a base, such as NaOH, and the reaction is conducted at room temperature. The reaction produces NBD-F in a yield of approximately 80%.

Safety and Hazards

Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-9-3-4-10(2)14-13(9)18-16(21-14)19-15(20)11-5-7-12(17)8-6-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJONPPUYWKPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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